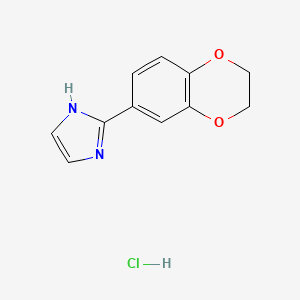

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-propanamine hydrochloride” is a unique chemical provided by Sigma-Aldrich . It is part of a collection of unique chemicals for early discovery researchers .

Synthesis Analysis

While specific synthesis methods for “2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole hydrochloride” were not found, there are related studies on the synthesis of similar compounds .Molecular Structure Analysis

The molecular structure of related compounds such as “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-propanamine hydrochloride” and “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine” have been analyzed .Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds such as “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-propanamine hydrochloride” and “2-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrrolidine” have been analyzed .Aplicaciones Científicas De Investigación

Cardiovascular Research

The compound has been studied for its potential cardiovascular effects as an antihypertensive agent. Derivatives of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole hydrochloride have shown promising results in reducing mean arterial blood pressure (MAP) and heart rate (HR) in spontaneously hypertensive rats. These derivatives exhibit high affinities for imidazoline binding sites (IBS) and alpha(2) adrenergic receptors, suggesting their potential in the management of hypertension (Touzeau et al., 2003).

Ophthalmological Research

Research has explored the mydriatic (pupil-dilating) effects of imidazoline derivatives, including this compound. Studies indicate that α2D-adrenoceptor subtypes are primarily involved in the mydriatic effects observed in rats after the administration of these compounds. This suggests potential ophthalmological applications, especially in conditions where pupil dilation is therapeutically beneficial (Raczak-Gutknecht et al., 2017).

Antimicrobial Research

Several studies have reported the synthesis and biological evaluation of new imidazole derivatives, including this compound, for their antimicrobial properties. These compounds have been tested against various bacterial and fungal strains, showing significant antimicrobial activity. This highlights their potential in developing new antimicrobial agents to combat resistant microbial strains (Ali, 2018; Dahiya, 2008).

Anticancer Research

Imidazole derivatives, including the discussed compound, have been synthesized and evaluated for their anticancer properties. Some derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, indicating their potential as anticancer agents. The structure-activity relationships and molecular docking studies of these compounds provide valuable insights into their mechanism of action and can guide the development of more potent anticancer drugs (Balewski et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-imidazole;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2.ClH/c1-2-9-10(15-6-5-14-9)7-8(1)11-12-3-4-13-11;/h1-4,7H,5-6H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAHITUDUBDBSG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)C3=NC=CN3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-3-fluorobenzamide](/img/structure/B2418799.png)

![N-(4-chlorophenyl)-2-({4-oxo-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2418800.png)

![N'-(3-chloro-4-fluorophenyl)-N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2418801.png)

![N-benzyl-3-{8-bromo-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}propanamide](/img/structure/B2418804.png)

![7-hydroxy-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2418806.png)

![(E)-4-(Dimethylamino)-N-[2-[4-(oxolan-3-yl)pyrazol-1-yl]ethyl]but-2-enamide](/img/structure/B2418808.png)

![N-(3-bromophenyl)-2-chloro-N-[2-(diethylamino)ethyl]pyridine-4-carboxamide](/img/structure/B2418810.png)

![1-[1-(1-benzothiophene-2-carbonyl)azetidin-3-yl]piperidine-4-carboxamide](/img/structure/B2418812.png)

![3-{5-Chloro-2-[(2-chlorophenyl)methoxy]phenyl}prop-2-enoic acid](/img/structure/B2418817.png)

![5,7-dimethyl-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2418821.png)

![N-(5-Chloro-2,4-dimethoxyphenyl)-2-(3,4-dimethylphenyl)-3-(ethylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2418822.png)